molecular formula C6H3BrClNO3 B15149746 5-Bromo-2-chloro-4-nitrophenol

5-Bromo-2-chloro-4-nitrophenol

Katalognummer: B15149746
Molekulargewicht: 252.45 g/mol
InChI-Schlüssel: WGVPKSGCOCWNFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-4-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-nitrophenol typically involves a multi-step process. One common method is the nitration of 5-Bromo-2-chlorophenol. The reaction conditions usually involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the phenol compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar nitration processes. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-4-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Reduction: Formation of 5-Bromo-2-chloro-4-aminophenol.

    Oxidation: Formation of quinones and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can also participate in various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-nitrophenol: Similar structure but lacks the bromine atom.

    4-Chloro-2-nitrophenol: Similar structure but with different substitution pattern.

    2,6-Dichloro-4-nitrophenol: Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness

5-Bromo-2-chloro-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C6H3BrClNO3

Molekulargewicht

252.45 g/mol

IUPAC-Name

5-bromo-2-chloro-4-nitrophenol

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H

InChI-Schlüssel

WGVPKSGCOCWNFG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)O)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.